molecular formula C12H23NO3 B1436642 (R)-1-N-Boc-Piperidine-3-ethanol CAS No. 389889-62-7

(R)-1-N-Boc-Piperidine-3-ethanol

Cat. No. B1436642
M. Wt: 229.32 g/mol
InChI Key: DXABICKZWDHPIP-SNVBAGLBSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would include properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Enzymatic Resolution and Synthesis of Piperidine Alkaloids

One application of compounds related to (R)-1-N-Boc-Piperidine-3-ethanol is in enzymatic resolution. Angoli et al. (2003) demonstrated the kinetic resolution of N-Boc-piperidine-2-ethanol, a closely related compound, using sequential transesterification mediated by two enzymes. This process enabled the gram-scale production of enantiomeric N-Boc alcohols, which were then used for the enantioselective preparation of piperidine alkaloids, including sedamine and allosedamine (Angoli et al., 2003).

Oxidation Studies and Piperidinone Synthesis

Castro et al. (2005) described the efficient oxidation of a related compound, (2′ R)-(−)-2′-phenyl-2′-(piperidin-1-yl)ethanol, to generate piperidin-2-one, which was further used in the synthesis of stenusine (Castro et al., 2005).

Bioreduction and Chiral Intermediate Synthesis

Yitong Chen et al. (2019) explored the production of (S)-N-boc-3-hydroxy piperidine (NBHP) through asymmetric bioreduction. This study focused on increasing the efficiency of the enzymatic process and optimizing culture conditions for enzyme production, demonstrating the relevance of related compounds in the synthesis of chiral intermediates (Yitong Chen et al., 2019).

Chiral High-Performance Liquid Chromatography

The use of chiral HPLC methods for enantiomeric separation of compounds similar to (R)-1-N-Boc-Piperidine-3-ethanol was demonstrated by Babu et al. (2014). Their work focused on developing a precise and accurate chiral HPLC method for estimating enantiomeric impurities in related compounds (Babu et al., 2014).

Enantioselective Synthesis and Catalysis

Seki et al. (2012) reported on the enantioselective synthesis of pyrrolidine-, piperidine-, and azepane-type N-heterocycles, including Boc protected compounds. This research highlights the use of catalytic methods in the synthesis of structurally complex and chiral piperidines (Seki et al., 2012).

Safety And Hazards

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Future Directions

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For a specific analysis of “®-1-N-Boc-Piperidine-3-ethanol”, I would recommend consulting a chemical database or the scientific literature. Please note that handling chemical substances should always be done in accordance with safety guidelines and regulations, and under the supervision of a qualified professional.


properties

IUPAC Name

tert-butyl (3R)-3-(2-hydroxyethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-13)6-8-14/h10,14H,4-9H2,1-3H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXABICKZWDHPIP-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654179
Record name tert-Butyl (3R)-3-(2-hydroxyethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-N-Boc-Piperidine-3-ethanol

CAS RN

389889-62-7
Record name tert-Butyl (3R)-3-(2-hydroxyethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 389889-62-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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